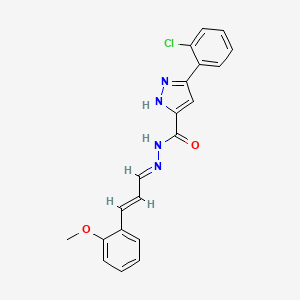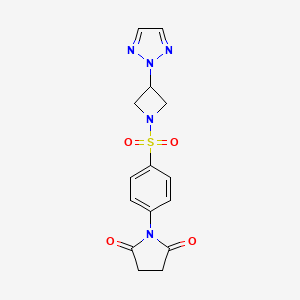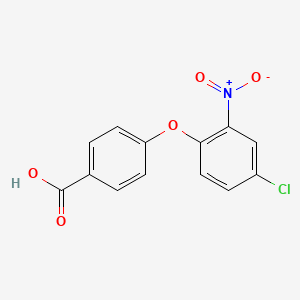
dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a phenyl ring (a variant of benzene) that is substituted with two methyl groups at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1H-1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl dicarboxylate group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Freezing Equilibrium Through Complex Formation
Research demonstrates the ability of triazole derivatives, including those structurally related to dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, to freeze the equilibrium of tautomeric forms through complex formation. This finding is significant for the isolation of specific isomers in pure states, enhancing the precision in synthetic chemistry applications (Toda et al., 1988).
Ruthenium-Catalyzed Cycloaddition
The compound's framework facilitates ruthenium-catalyzed cycloaddition reactions, providing a method for the synthesis of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes. This process is notable for its efficiency, cleaner product formation, and shorter reaction times, especially under microwave irradiation (Rasmussen et al., 2007).
Novel One-Pot Synthesis
A novel one-pot synthesis method utilizing silica sodium carbonate as a solid base catalyst for the regioselective synthesis of triazoloapyrimidinedicarboxylates has been developed. This methodology exemplifies the compound's versatility in facilitating environmentally benign synthetic routes (Karami et al., 2015).
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing the compound's potential in fluorescence sensing technologies (Shi et al., 2015).
Inhibition of Xanthine Oxidase
The structural analogs of this compound have shown significant inhibition activities against xanthine oxidase (XO), indicating potential medicinal chemistry applications in developing novel inhibitors for diseases related to XO activity (Yagiz et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
dimethyl 1-(3,5-dimethylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-5-9(2)7-10(6-8)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQPUQGRSISEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)

![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)
![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)

![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2939511.png)
